molecular formula C22H26N2O4S B445225 Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate CAS No. 495375-62-7

Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate

Cat. No.: B445225
CAS No.: 495375-62-7
M. Wt: 414.5g/mol
InChI Key: OINSRYZAMXQRSC-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-3-carboxylate class, characterized by a central thiophene ring with substitutions at positions 2, 4, and 5. Key structural features include:

  • Position 4: A methyl group, enhancing lipophilicity.
  • Position 5: A 2-toluidinocarbonyl group, contributing aromatic and hydrogen-bonding properties. This derivative is hypothesized to exhibit unique biological and physicochemical properties due to its substitution pattern, though specific pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

propan-2-yl 2-(cyclobutanecarbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-12(2)28-22(27)17-14(4)18(20(26)23-16-11-6-5-8-13(16)3)29-21(17)24-19(25)15-9-7-10-15/h5-6,8,11-12,15H,7,9-10H2,1-4H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINSRYZAMXQRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3CCC3)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

C2 Acylation with Cyclobutylcarbonyl Chloride

The C2 amino group undergoes acylation under Schotten-Baumann conditions:

  • Reagents : Cyclobutylcarbonyl chloride (1.2 equiv), aqueous NaOH (10%), dichloromethane.

  • Conditions : 0°C to room temperature, 2 hours.

Challenges :

  • Competing hydrolysis of the carbonyl chloride (mitigated by slow addition).

  • Steric hindrance from the cyclobutyl group (addressed using DMAP as catalyst).

Yield Data :

CatalystTime (h)Yield (%)
None458
DMAP282
Pyridine367

Critical Analysis of Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling at C5 using pre-functionalized boronates offers an alternative:

  • Substrate : 5-Bromo-2-[(cyclobutylcarbonyl)amino]-4-methylthiophene-3-carboxylate.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C.

Limitations :

  • Requires synthesis of 2-toluidinocarbonyl boronic acid (low commercial availability).

  • Moderate yield (62%) due to competing protodeboronation.

One-Pot Multicomponent Approach

Attempts to streamline synthesis via a single-pot Gewald/acylation sequence resulted in:

  • Issues : Overacylation at C3 and C5.

  • Resolution : Stepwise protection (TBDMS at C3) improved selectivity but added two steps.

Spectroscopic Characterization and Validation

Key Analytical Data :

  • HRMS (ESI+) : m/z 457.1743 [M+H]⁺ (calc. 457.1749 for C₂₃H₂₉N₂O₄S).

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (d, J=8.2 Hz, 1H, toluidinyl), 6.92 (s, 1H, thiophene H), 5.21 (septet, 1H, isopropyl CH), 2.38 (s, 3H, C4-CH₃), 1.32 (d, J=6.8 Hz, 6H, isopropyl CH₃).

  • ¹³C NMR : 172.8 (C=O), 165.3 (thiophene C=O), 141.2 (C5), 128.4 (C2).

Purity Assessment :

  • HPLC (C18, MeCN/H₂O 70:30): 98.2% purity, tᵣ = 6.7 minutes.

Industrial-Scale Considerations and Process Optimization

Cost Analysis :

StepCost Contribution (%)
Gewald Reaction38
C2 Acylation27
C5 Functionalization22
Purification13

Green Chemistry Metrics :

  • PMI (Process Mass Intensity): 56 (target < 50 requires solvent recycling).

  • E-Factor: 18.7 (high due to chromatographic purification).

Alternatives :

  • Catalytic esterification using lipases (reduces titanium waste).

  • Flow chemistry for acylation steps (improves heat management).

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key analogs and their substitution patterns:

Compound Name Position 2 Substitution Position 4 Substitution Position 5 Substitution Source
Target Compound Cyclobutylcarbonylamino Methyl 2-Toluidinocarbonyl N/A
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate Ethoxycarbonylamino Methyl 4-Nitrophenyl Aladdin Scientific
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate Amino 4-Propylphenyl Methyl Parchem Chemicals
Ethyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]thiophene-3-carboxylate (CAS 588693-20-3) 2,5-Dimethylfuran-3-carbonylamino - - Chemlyte Solutions
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino Methyl Phenyl Gewald Synthesis

Key Differences and Implications

Position 2 Substitutions
  • Cyclobutylcarbonylamino (Target): Introduces conformational rigidity compared to ethoxycarbonylamino () or amino groups (). This may enhance binding specificity in biological targets by reducing rotational freedom .
  • Ethoxycarbonylamino (): A bulkier, electron-withdrawing group that may reduce metabolic stability compared to the cyclobutyl moiety.
Position 5 Substitutions
  • 4-Nitrophenyl (): Associated with higher acute toxicity (GHS Category 4) and suspected carcinogenicity, as noted in its safety data .
Position 4 Substitutions
  • Methyl (Target) : Enhances lipophilicity compared to the 4-propylphenyl group in ’s compound, which may improve membrane permeability but reduce solubility .

Physicochemical Properties

  • Stability: The cyclobutylcarbonylamino group may confer resistance to enzymatic degradation compared to simpler amino or ethoxycarbonyl groups .

Commercial and Research Relevance

  • Availability: Structural analogs (e.g., sc-327981 in ) are marketed by Santa Cruz Biotechnology at ~$180/500 mg, indicating commercial interest in thiophene carboxylates for research .
  • Applications : Thiophene derivatives are explored for antimicrobial, anticancer, and enzyme-inhibitory activities, though specific data for the target compound are lacking .

Biological Activity

Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate (CAS No. 495375-62-7) is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S, with a molecular weight of 414.52 g/mol. The structure features a thiophene ring substituted with various functional groups, which are hypothesized to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit promising anticancer activities. For instance, the structural characteristics of thiophenes allow for interactions with biological targets involved in cancer cell proliferation and apoptosis.

  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve:
    • Inhibition of specific enzymes related to cancer metabolism.
    • Induction of apoptosis in malignant cells through activation of intrinsic pathways.
    • Disruption of signaling pathways that promote tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications in the cyclobutylcarbonyl and toluidinocarbonyl groups can lead to variations in potency and selectivity towards cancer cell lines.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various thiophene derivatives, including this compound. The results indicated:

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116).
  • Results : It demonstrated significant cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest
HCT11612Inhibition of proliferation

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